(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-9-8-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQJEZSGITZMLT-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or cyano groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research may focus on its efficacy in treating certain diseases or conditions, particularly those involving abnormal cell growth or signaling pathways.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitrophenyl groups may play a role in binding to these targets, while the overall structure of the compound influences its activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key analogs based on substituent variations, synthesis yields, and melting points:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: Nitro and cyano groups (as in the target compound) reduce electron density at the β-position, enhancing electrophilicity for nucleophilic attack.
- Steric effects : The 4-ethyl-3-nitrophenyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., 4-chlorophenyl in 5c), which may slow reaction kinetics but improve binding specificity .
- N-Aryl modifications : The 2-methylphenyl group (vs. phenyl or sulfamoylphenyl in ) enhances hydrophobicity, likely affecting membrane permeability in biological systems .
Structural and Crystallographic Comparisons
- Crystal packing: The dimethylamino-substituted analog () crystallizes in a monoclinic P21/c system with unit cell dimensions a = 12.0639 Å, b = 19.983 Å, c = 6.3960 Å, and β = 94.87°. Hydrogen bonding and π-π stacking are critical for lattice stability, a feature likely shared by the target compound due to its nitro and cyano groups .
- Bioactivity trends : Analogs with sulfamoylphenyl groups (e.g., 5b, 5c) exhibit higher melting points (>280°C), suggesting strong intermolecular interactions suitable for solid-state applications . Compounds with heterocyclic substituents (e.g., furan in ) may show enhanced bioavailability due to improved solubility .
Biological Activity
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is , with a molecular weight of 342.38 g/mol. The presence of both cyano and nitro functional groups contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reaction : The starting materials include 4-ethyl-3-nitrobenzaldehyde and 2-methylphenylamine, reacted under basic conditions.
- Formation of the Intermediate : The condensation product undergoes further reactions to form the final compound through various reaction conditions that optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially blocking substrate access to active sites.
- Protein-Ligand Interactions : It has been studied for its capacity to bind with protein receptors, influencing signaling pathways within cells.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Properties : Research indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus presenting a therapeutic avenue for inflammatory diseases .
- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative disorders .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | IUPAC Name | Biological Activity |
|---|---|---|
| (E)-2-cyano-3-(4-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide | (E)-2-cyano-N-(4-methylphenyl)prop-2-enamide | Moderate enzyme inhibition |
| (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide | (E)-2-cyano-N-(methylphenyl)prop-2-enamide | Anticancer properties |
| (E)-2-cyano-N-(phenyl)prop-2-enamide | N-(phenyl)prop-2-enamide | General cytotoxicity |
Q & A
Q. How can researchers optimize the synthesis of (E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(2-methylphenyl)prop-2-enamide to improve yield and purity?
Methodological Answer:
- Step 1 : Begin with a substitution reaction under alkaline conditions using 4-ethyl-3-nitrobenzene derivatives and a cyanoacetamide precursor (e.g., N-(2-methylphenyl)-2-cyanoacetamide) .
- Step 2 : Employ Knoevenagel condensation to form the α,β-unsaturated acrylamide backbone. Use catalysts like piperidine or acetic acid in ethanol under reflux (70–80°C) to enhance regioselectivity .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted nitro precursors. Final recrystallization in ethanol or DMSO improves purity (>95%) .
- Key Tip : Monitor reaction progress with TLC and adjust solvent polarity to minimize byproducts.
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in deuterated DMSO to confirm the (E)-configuration of the acrylamide double bond and substituent positions .
- X-ray Crystallography : Refine single-crystal data using SHELXL (via WinGX suite) to resolve steric effects from the ethyl and nitro groups. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~405.1) and detects fragmentation patterns .
Q. Which initial biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays at 10 µM concentrations .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays with IC determination. Include positive controls like doxorubicin .
- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages using ELISA .
Advanced Research Questions
Q. How can researchers address contradictions between computational spectral predictions and experimental data?
Methodological Answer:
- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies in nitro group chemical shifts (~8.5 ppm) may arise from solvent effects or crystal packing .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility in the ethylphenyl group, which may alter signal splitting .
Q. What strategies resolve low crystallinity during X-ray diffraction analysis?
Methodological Answer:
- Solvent Optimization : Test mixed solvents (e.g., DMSO/water, ethanol/dichloromethane) for slow evaporation. The nitro group’s hydrophobicity may require 10–20% DMSO .
- Cryocooling : Flash-cool crystals to 100 K with liquid nitrogen to reduce thermal motion artifacts. Use SHELXL’s TWINABS for data scaling if twinning occurs .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkoxy (methoxy, ethoxy), or electron-withdrawing groups (CF) at the 4-ethyl-3-nitrophenyl position .
- Activity Comparison :
| Substituent | IC (EGFR Inhibition, µM) | Solubility (mg/mL) |
|---|---|---|
| 4-Ethyl-3-NO | 0.45 | 0.12 |
| 4-Cl-3-NO | 0.78 | 0.09 |
| 4-OCH-3-NO | 1.20 | 0.25 |
| Data adapted from kinase assays in . |
- Mechanistic Insight : Perform molecular docking (AutoDock Vina) to correlate substituent bulkiness with binding pocket occupancy in EGFR (PDB: 1M17) .
Q. How to resolve discrepancies between in vitro and in vivo toxicity profiles?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., nitro-reduction products) that may accumulate in vivo but not in cell cultures .
- Dose Escalation : Conduct subacute toxicity studies in rodents (14-day OECD 407 protocol) with histopathological analysis of liver/kidney tissues .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
